molecular formula C6H10Cl2N4O3 B14708722 n,n'-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide CAS No. 13857-12-0

n,n'-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide

Cat. No.: B14708722
CAS No.: 13857-12-0
M. Wt: 257.07 g/mol
InChI Key: KEUPEGWEPJSQDJ-UHFFFAOYSA-N
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Description

N,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide is a chemical compound known for its bifunctional alkylating properties. It is part of the nitrogen mustard family, which has been extensively studied for its applications in chemotherapy and other scientific research fields. This compound is characterized by the presence of two chloroethyl groups and a nitroso group, making it highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide typically involves the reaction of bis(2-chloroethyl)amine with nitrosating agents. One common method includes the use of sodium nitrite in an acidic medium to introduce the nitroso group. The reaction is usually carried out at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxides, and reduced amine compounds. These products have diverse applications in chemical synthesis and research .

Scientific Research Applications

N,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide involves the formation of highly reactive intermediates that can alkylate DNA and proteins. The chloroethyl groups form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell division and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide is unique due to its specific combination of chloroethyl and nitroso groups, which confer distinct reactivity and biological activity. Its ability to form stable cross-links with DNA makes it particularly effective in inhibiting cancer cell proliferation .

Properties

CAS No.

13857-12-0

Molecular Formula

C6H10Cl2N4O3

Molecular Weight

257.07 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(2-chloroethylcarbamoyl)-1-nitrosourea

InChI

InChI=1S/C6H10Cl2N4O3/c7-1-3-9-5(13)10-6(14)12(11-15)4-2-8/h1-4H2,(H2,9,10,13,14)

InChI Key

KEUPEGWEPJSQDJ-UHFFFAOYSA-N

Canonical SMILES

C(CCl)NC(=O)NC(=O)N(CCCl)N=O

Origin of Product

United States

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